N-(methoxyacetyl)glycine

Vue d'ensemble

Description

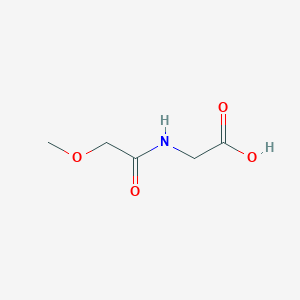

“N-(methoxyacetyl)glycine” is a derivative of the amino acid glycine . It has a molecular formula of C5H9NO4 .

Synthesis Analysis

While specific synthesis methods for “N-(methoxyacetyl)glycine” were not found, there are general methods for the synthesis of N-glycans. These methods include chemo-enzymatic approaches that provide high stereoselectivity and economic efficiency .

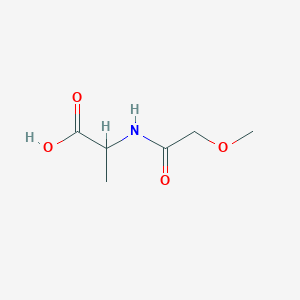

Molecular Structure Analysis

The molecular structure of “N-(methoxyacetyl)glycine” consists of 5 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . Detailed structural analysis of N-glycans can be performed using high-performance liquid chromatography (HPLC) combined with exoglycosidase array digestions .

Chemical Reactions Analysis

While specific chemical reactions involving “N-(methoxyacetyl)glycine” were not found, N-aryl glycines have been used as versatile initiators for various polymerizations .

Applications De Recherche Scientifique

Quantitation in Biological Fluids

N-(methoxyacetyl)glycine is a derivative used in the precise quantitation of glycine in biological samples, such as plasma and urine. A study developed a technique using n-butyl N-trifluoroacetyl (TAB) derivative for glycine measurement in micro samples, applicable to various amino acids, aiding studies of congenital errors of metabolism (Petty, Tucker, Molinary, Flynn, & Wander, 1976).

Peptoid Synthesis

N-substituted glycines, or “peptoids,” a new class of polymers, are synthesized using N-(methoxyacetyl)glycine. This process is significant for creating molecules with therapeutic potential, highlighting the versatility and importance of N-(methoxyacetyl)glycine in polymer synthesis (Zuckermann, Kerr, Kent, & Moos, 1992).

Glycine Metabolism Studies

Understanding glycine metabolism is crucial in human health. Research using N-(methoxyacetyl)glycine derivatives helps in studying glycine nitrogen metabolism and its implications in various physiological processes, including protein synthesis and metabolism in health and disease (Matthews, Conway, Young, & Bier, 1981).

Biological and Therapeutic Roles

Studies have utilized N-(methoxyacetyl)glycine to explore the multifaceted roles of glycine in biological systems. This includes its use in preventing tissue injury, enhancing antioxidative capacity, promoting protein synthesis and healing, improving immunity, and treating various metabolic disorders (Razak, Begum, Viswanath, & Rajagopal, 2017).

Cancer Research

N-(methoxyacetyl)glycine has been instrumental in cancer research, particularly in the study of aminomethylphosphonic acid and methoxyacetic acid's role in inducing apoptosis in cancer cells, offering insights into potential therapeutic applications (Parajuli, Zhang, Liu, & You, 2015).

Agricultural Impact

Research involving N-(methoxyacetyl)glycine helps in understanding the uptake of organic nitrogen by agriculturally important plant species, informing sustainable agricultural practices (Näsholm, Huss-Danell, & Högberg, 2000).

Environmental Studies

The compound is used in environmental studies to track the fate and transport of herbicides in agricultural basins, aiding in the assessment of environmental impacts and safety of these chemicals (Coupe, Kalkhoff, Capel, & Grégoire, 2012).

Neurological Research

N-(methoxyacetyl)glycine contributes to the understanding of glycine's role in neurological function, particularly its involvement in inhibitory neurotransmission in the spinal cord and brainstem, relevant to neurological disorders and therapies (Legendre, 2001).

Safety and Hazards

Orientations Futures

Supplementing glycine and N-acetylcysteine (GlyNAC) has been found to improve/correct glutathione deficiency, oxidative stress, and mitochondrial dysfunction, suggesting that GlyNAC supplementation could increase longevity . This suggests potential future directions for research into “N-(methoxyacetyl)glycine” and related compounds.

Propriétés

IUPAC Name |

2-[(2-methoxyacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-3-4(7)6-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHOGRPEOYNOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588307 | |

| Record name | N-(Methoxyacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(methoxyacetyl)glycine | |

CAS RN |

97871-77-7 | |

| Record name | N-(Methoxyacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

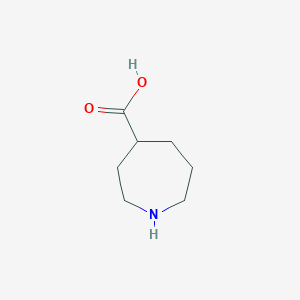

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

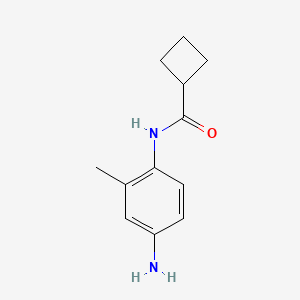

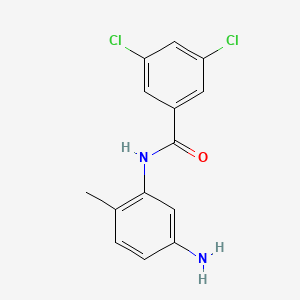

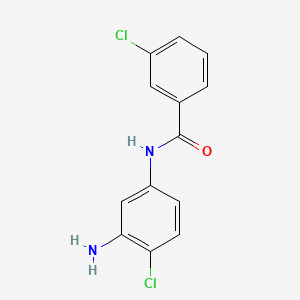

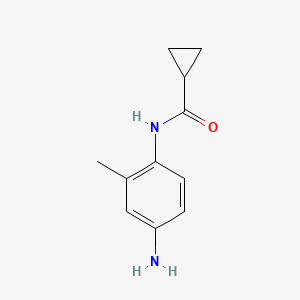

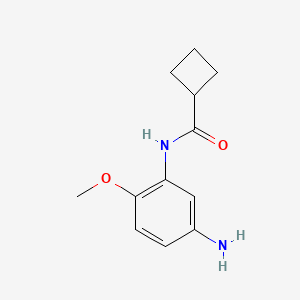

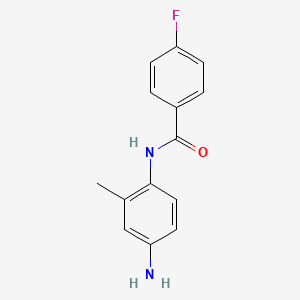

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)

![3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1319790.png)